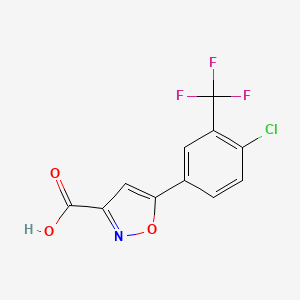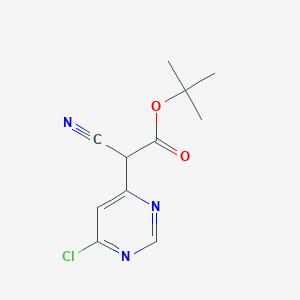
tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a cyanoacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate typically involves the reaction of 6-chloro-4-pyrimidinecarboxylic acid with tert-butyl cyanoacetate under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrimidines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various derivatives.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Compounds with pyrimidine rings are often explored for their activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(6-Chloro-4-pyrimidinyl)-1-piperidinecarboxylate
- tert-Butyl 4-(2-chloro-6-methyl-4-pyrimidinyl)-1-piperidinecarboxylate
- tert-Butyl 3-[(2-chloro-4-pyrimidinyl)methyl]-1-piperidinecarboxylate
Propriétés
Formule moléculaire |
C11H12ClN3O2 |
|---|---|
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
tert-butyl 2-(6-chloropyrimidin-4-yl)-2-cyanoacetate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7(5-13)8-4-9(12)15-6-14-8/h4,6-7H,1-3H3 |
Clé InChI |
NCJJOPRBUSBSFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C#N)C1=CC(=NC=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


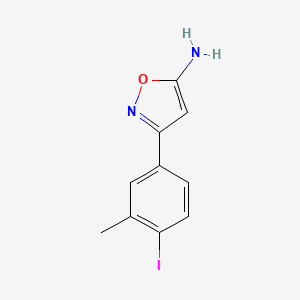
![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)

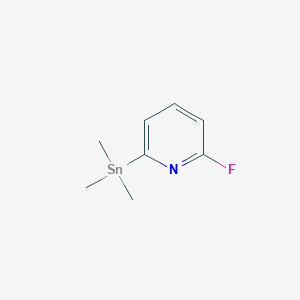
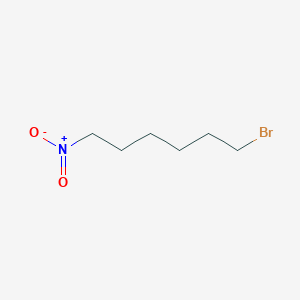


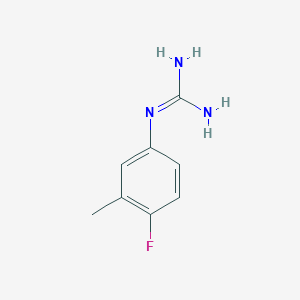
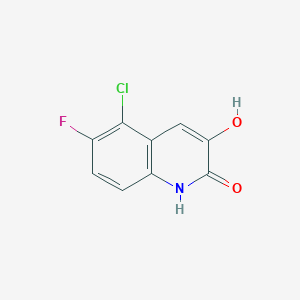


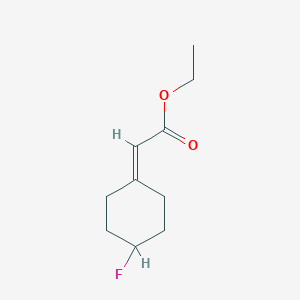
![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)
